molecular formula C16H14ClFN4O B272019 N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine

N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine

Número de catálogo B272019
Peso molecular: 332.76 g/mol
Clave InChI: YUGVREODBOVCSA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR(inh)-172 has gained significant attention in recent years due to its potential therapeutic applications in cystic fibrosis (CF) and other diseases caused by CFTR dysfunction.

Mecanismo De Acción

N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine(inh)-172 acts as a specific inhibitor of this compound channels by binding to a regulatory domain of the this compound protein. This compound channels are responsible for regulating the flow of chloride ions and water across cell membranes, and their dysfunction can lead to the development of CF and other diseases. By inhibiting this compound channels, this compound(inh)-172 can improve the function of affected organs and reduce the risk of complications.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to improve lung function and reduce the risk of respiratory infections in CF patients. It has also been studied for its potential use in other diseases caused by this compound dysfunction, such as secretory diarrhea and polycystic kidney disease. This compound(inh)-172 has been shown to inhibit the abnormal activity of this compound channels, which can improve the function of affected organs and reduce the risk of complications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine(inh)-172 has several advantages for lab experiments, including its specificity for this compound channels and its ability to improve the function of affected organs. However, this compound(inh)-172 also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration route.

Direcciones Futuras

There are several future directions for research on N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine(inh)-172, including its potential use in combination with other therapies for CF and other diseases caused by this compound dysfunction. This compound(inh)-172 has also been studied for its potential use in secretory diarrhea and polycystic kidney disease, and further research is needed to determine its efficacy in these conditions. Additionally, further research is needed to determine the optimal dosage and administration route for this compound(inh)-172, as well as its potential toxicity and side effects.

Métodos De Síntesis

The synthesis of N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine(inh)-172 involves a multi-step process that includes the reaction of 5-chloro-2-aminobenzyl alcohol with 4-fluorobenzyl bromide to form 5-chloro-2-[(4-fluorobenzyl)oxy]benzylamine. This intermediate is then reacted with 4H-1,2,4-triazole-4-amine to produce this compound(inh)-172. The final product is obtained through a series of purification steps, including crystallization and column chromatography.

Aplicaciones Científicas De Investigación

N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine(inh)-172 has been extensively studied for its potential therapeutic applications in CF and other diseases caused by this compound dysfunction. CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to chronic respiratory infections and digestive problems. This compound(inh)-172 has been shown to inhibit the abnormal activity of this compound channels in CF patients, which can improve lung function and reduce the risk of respiratory infections. This compound(inh)-172 has also been studied for its potential use in other diseases caused by this compound dysfunction, such as secretory diarrhea and polycystic kidney disease.

Propiedades

Fórmula molecular

C16H14ClFN4O

Peso molecular

332.76 g/mol

Nombre IUPAC

N-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H14ClFN4O/c17-14-3-6-16(23-9-12-1-4-15(18)5-2-12)13(7-14)8-21-22-10-19-20-11-22/h1-7,10-11,21H,8-9H2

Clave InChI

YUGVREODBOVCSA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)CNN3C=NN=C3)F

SMILES canónico

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)CNN3C=NN=C3)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.